molecular formula C10H9NO2S B3032654 5-Benzyl-1,3-thiazolidine-2,4-dione CAS No. 33321-31-2

5-Benzyl-1,3-thiazolidine-2,4-dione

Cat. No. B3032654
CAS RN: 33321-31-2
M. Wt: 207.25 g/mol
InChI Key: STDKZZIKAJFATG-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for a broad spectrum of biological activities, including antidiabetic, anti-inflammatory, and antiproliferative effects. These compounds are characterized by a thiazolidine ring, which is essential for their biological activity .

Synthesis Analysis

The synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives involves the reaction of benzaldehyde derivatives with aromatic or heteroaromatic ketones. This process has been optimized under solvent-free conditions to improve yields and reduce manufacturing costs . Microwave-assisted synthesis has also been employed to create novel derivatives with antidiabetic activity . The structures of these compounds are confirmed using various spectroscopic methods, including IR, Mass, and 1H NMR .

Molecular Structure Analysis

The molecular structure of these derivatives is crucial for their biological activity. The presence of the 5-benzylidene moiety is essential for substantial hypoglycemic and hypolipidemic activities . Crystal structure determination using single-crystal X-ray diffraction data has been performed to confirm the structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives is influenced by the substituents on the benzylidene moiety. These substituents can significantly affect the biological activity of the compounds, as seen in the structure-activity relationship studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives, such as solubility and stability, are influenced by the nature of the substituents on the thiazolidine ring. These properties are important for the biological efficacy and potential therapeutic applications of the compounds .

Case Studies and Biological Evaluation

Several case studies have demonstrated the biological efficacy of these derivatives. For instance, some derivatives have shown potent antiproliferative activity against various human cancer cell lines . Others have exhibited significant anti-inflammatory activity and have been identified as potential ligands of PPARgamma . In terms of antidiabetic activity, certain derivatives have shown promising results in lowering blood glucose levels in animal models .

Scientific Research Applications

Antidiabetic and Hypolipidemic Agent

5-Benzyl-1,3-thiazolidine-2,4-dione and its derivatives have been extensively researched for their potential as antidiabetic agents. Studies have revealed their efficacy in reducing blood sugar levels and lipid profiles in diabetic models. For instance, Sohda et al. (1982) synthesized various derivatives and evaluated their hypoglycemic and hypolipidemic activities, finding that certain compounds showed significant activity in this regard (Sohda et al., 1982).

Anti-Cancer Activity

Research has also explored the anti-cancer properties of 5-Benzyl-1,3-thiazolidine-2,4-dione derivatives. A study by Li Zi-cheng (2013) synthesized derivatives that exhibited notable anti-tumor activity against various cancer cell lines, suggesting potential as cancer inhibitory agents (Li Zi-cheng, 2013).

Anti-Inflammatory and PPARγ Ligand Properties

Barros et al. (2010) synthesized 5-arylidene-3-benzyl-thiazolidine-2,4-diones with anti-inflammatory activities, highlighting their role as potential ligands of PPARγ, a receptor involved in lipid and glucose metabolism (Barros et al., 2010).

Enzyme Inhibition and Glycemic Control

5-Benzyl-1,3-thiazolidine-2,4-dione derivatives have been identified as α-glucosidase inhibitors, beneficial in controlling postprandial blood glucose levels. Nori et al. (2014) synthesized a series of these derivatives, finding some to be effective inhibitors of α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption (Nori et al., 2014).

properties

IUPAC Name

5-benzyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDKZZIKAJFATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390095
Record name 5-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1,3-thiazolidine-2,4-dione

CAS RN

33321-31-2
Record name 5-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzaldehyde (10.6 g) and 2,4-thiazolidinedione (11.7 g) were reacted together by a procedure analogous to that described in Example 1. The resulting material, 5-benzylidene-2,4-thiazolidinedione (18.5 g) was dissolved in dioxan (300 ml) and hydrogenated over 10% Palladium-charcoal (18.5 g) at 200 psi, overnight. The mixture was filtered through diatomaceous earth, the filter cake thoroughly washed with dioxan, and the combined dioxan solutions evaporated to afford the title compound, mp 83°-86° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
18.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
BR Prashantha Kumar, BJ Desai… - Letters in Drug …, 2008 - ingentaconnect.com
The present CoMFA study on thiazolidine-2,4-diones attempts to quantitatively describe the structural features of the compounds for high PPAR-γ agonistic action. A set of 50 …
Number of citations: 11 www.ingentaconnect.com
BRP Kumar, MJ Nanjan - Indian journal of pharmaceutical …, 2008 - ncbi.nlm.nih.gov
A set of seventy four molecules belonging to the class of thioglitazones were subjected to the QSAR analysis for their antihyperglycemic activity. All the molecules were subjected to …
Number of citations: 13 www.ncbi.nlm.nih.gov
BR Prashantha Kumar, MJ Nanjan - Medicinal chemistry research, 2010 - Springer
The three-dimensional (3D) quantitative structure-activity relationship method, comparative molecular similarity indices analysis (CoMSIA), was applied to a series of thioglitazones (or …
Number of citations: 12 link.springer.com
T Tanaka, K Okuyama-Dobashi, R Motohashi… - Antiviral Research, 2021 - Elsevier
The development of novel antivirals to treat hepatitis B virus (HBV) infection is still needed because currently available drugs do not completely eradicate chronic HBV in some patients. …
Number of citations: 5 www.sciencedirect.com
BR Prashantha Kumar, S Sopna, J Verghese… - Medicinal Chemistry …, 2012 - Springer
We report both automated rigid and flexible ligand docking simulations performed on fifty peroxisome proliferator-activated receptor (PPAR-γ) agonists, namely, glitazones. The binding …
Number of citations: 6 link.springer.com
C Muñoz-Gutierrez, F Adasme-Carreño, E Fuentes… - Rsc Advances, 2016 - pubs.rsc.org
The peroxisome proliferator-activated receptors (PPARs) comprise a family of three nuclear receptor isoforms (γ, β/δ, α) which are key regulators of metabolism and inflammation. A …
Number of citations: 24 pubs.rsc.org
G Mabilleau, D Chappard, MF Baslé - International journal of …, 2011 - ncbi.nlm.nih.gov
Thiazolidinediones represent a class of molecules used in the treatment of type 2 diabetes mellitus. Despite interesting effects in lowering blood glucose and HbA1c levels durably, an …
Number of citations: 16 www.ncbi.nlm.nih.gov

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